molecular formula C15H12N2O2S2 B3083843 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-2-naphthylacetamide CAS No. 1142206-57-2

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-2-naphthylacetamide

Cat. No.: B3083843
CAS No.: 1142206-57-2
M. Wt: 316.4 g/mol
InChI Key: XJVASSFJUXUGCF-UHFFFAOYSA-N
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Description

The compound “2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-2-naphthylacetamide” is a chemical compound with a molecular weight of 191.23 . Its IUPAC name is (4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5NO3S2/c7-3(8)1-2-4(9)6-5(10)11-2/h9H,1H2,(H,6,10)(H,7,8) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 191.23 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Preconcentration of Palladium(II) from Water : This compound, when loaded on silica gel, is effective for the preconcentration of palladium(II) from aqueous solutions. This method shows rapid equilibration and high chelating capacity, making it useful in analytical chemistry for trace metal detection (Terada, Matsumoto, & Taniguchi, 1983).

  • Antibacterial Activity : A related compound, synthesized by reacting with isatin and other chemicals, demonstrated significant antibacterial properties. This suggests potential applications in the development of new antibiotics or antibacterial agents (Suryavanshi & Pai, 2006).

  • Preconcentration of Antimony(III) from Water : Similar to its use in palladium(II) preconcentration, this compound, when loaded on glass beads, can effectively preconcentrate antimony(III) from aqueous solutions. This is another important application in trace metal analysis (Matsui, Matsumoto, & Terada, 1987).

  • Synthesis of Anti-Parkinson's Compounds : It has been used in synthesizing novel compounds for anti-Parkinson's activity. This indicates its potential application in medicinal chemistry for developing new therapeutic agents for Parkinson's disease (Gomathy et al., 2012).

  • Preconcentration of Bismuth in Water : Similarly, this compound loaded on silica gel is utilized for the preconcentration of bismuth(III) from water samples, demonstrating its versatility in analytical applications for various metals (Haruta, Matsumoto, & Terada, 1989).

  • Synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride : This compound was synthesized starting from 2-thiol-2-thiazoline, indicating its utility in organic synthesis and potential pharmaceutical applications (Zhang Zhi-bao, 2011).

Safety and Hazards

The compound is labeled as harmful and an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-naphthalen-2-yl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c18-13(8-12-14(19)17-15(20)21-12)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2,(H,16,18)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVASSFJUXUGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-2-naphthylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-2-naphthylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-2-naphthylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-2-naphthylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-2-naphthylacetamide
Reactant of Route 6
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-2-naphthylacetamide

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